molecular formula C21H14ClN3O2 B11295756 2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B11295756
M. Wt: 375.8 g/mol
InChI Key: JPSHBXYTBOBYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a complex structure with a benzamide core, substituted with a 2-chloro group and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic aromatic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Nucleophilic substitution: Products will vary depending on the nucleophile used.

    Electrophilic aromatic substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The exact mechanism would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties.

Properties

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

2-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C21H14ClN3O2/c22-17-12-6-4-10-15(17)20(26)23-18-13-7-5-11-16(18)21-24-19(25-27-21)14-8-2-1-3-9-14/h1-13H,(H,23,26)

InChI Key

JPSHBXYTBOBYDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.